Myricetin 3-O-galactoside

Catalog No.
S624056
CAS No.
15648-86-9
M.F
C21H20O13
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myricetin 3-O-galactoside

CAS Number

15648-86-9

Product Name

Myricetin 3-O-galactoside

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C21H20O13

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1

InChI Key

FOHXFLPXBUAOJM-MGMURXEASA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O

Anti-inflammatory and Antioxidant Potential

M3G has demonstrated strong anti-inflammatory and antioxidant properties in various studies. Research suggests that M3G can:

  • Reduce inflammation: Studies using human skin cells showed that M3G treatment significantly decreased the production of inflammatory markers like TNF-α, IL-1β, and IL-6, suggesting its potential to alleviate inflammatory skin conditions .
  • Combat oxidative stress: M3G exhibits potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage implicated in various diseases .

These findings highlight M3G's potential as a therapeutic agent for inflammatory and oxidative stress-related disorders.

Bone Health Research

Recent studies have explored the potential of M3G in promoting bone health. Research suggests that M3G can:

  • Stimulate bone formation: M3G treatment of human bone marrow-derived mesenchymal stem cells (hBM-MSCs) was found to promote osteoblast differentiation (bone-forming cells) and inhibit adipocyte differentiation (fat cells) .
  • Prevent osteoporosis: These findings suggest that M3G may have therapeutic potential in preventing and managing osteoporosis, a condition characterized by weakened bones.

Myricetin 3-O-galactoside is a flavonol glycoside derived from myricetin, characterized by the attachment of a galactosyl group to the 3-OH position of the myricetin molecule. Its chemical formula is C21H20O13C_{21}H_{20}O_{13} and it is known for its diverse biological activities, including antioxidant and anti-inflammatory properties. The compound exhibits a significant role in plant metabolism and has garnered interest due to its potential health benefits in humans.

  • Antioxidant activity: The presence of hydroxyl groups and conjugated double bonds allows Myricetin 3-galactoside to scavenge free radicals and prevent oxidative damage in cells [].
  • Anti-inflammatory activity: Myricetin 3-galactoside may modulate inflammatory pathways by interacting with enzymes or signaling molecules involved in inflammation.
Typical of flavonoid glycosides, including:

  • Hydrolysis: The glycosidic bond can be cleaved by enzymes such as glycosidases, releasing myricetin and galactose.
  • Oxidation: The presence of hydroxyl groups allows for oxidation reactions, potentially leading to the formation of reactive oxygen species.
  • Reduction: Under certain conditions, the compound can undergo reduction reactions affecting its flavonoid structure.

These reactions are crucial for understanding its stability and bioavailability in biological systems .

Myricetin 3-O-galactoside exhibits several biological activities:

  • Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is linked to various chronic diseases .
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation markers in cellular models, indicating its use in managing inflammatory conditions .
  • Anticancer Properties: Studies suggest that myricetin 3-O-galactoside may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Myricetin 3-O-galactoside has several applications across various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being explored for use in dietary supplements and functional foods aimed at reducing oxidative stress-related diseases.
  • Cosmetics: Its ability to inhibit photoaging effects makes it a candidate for skincare formulations designed to protect against UV damage .
  • Food Industry: As a natural antioxidant, it can be incorporated into food products to enhance shelf life and nutritional value.

Research on myricetin 3-O-galactoside's interactions with other compounds indicates:

  • It may enhance the bioavailability of other flavonoids when consumed together.
  • Interaction studies have shown synergistic effects when combined with other antioxidants, leading to enhanced protective effects against oxidative stress .

Myricetin 3-O-galactoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
Myricetin 3-O-rhamnosideMyricetin linked to rhamnose at the same positionExhibits stronger antioxidant properties
Quercetin 3-O-galactosideQuercetin linked to galactoseKnown for anti-cancer properties
Kaempferol 3-O-galactosideKaempferol linked to galactoseDemonstrates significant anti-inflammatory effects

Myricetin 3-O-galactoside is unique in its specific biological activities and efficacy against oxidative stress compared to these similar compounds. Its distinct structural attributes contribute to its specific interactions and effects within biological systems .

Physical Description

Solid

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

9

Exact Mass

480.09039069 g/mol

Monoisotopic Mass

480.09039069 g/mol

Heavy Atom Count

34

Melting Point

198 - 201 °C

Other CAS

15648-86-9

Wikipedia

Myricetin 3-O-beta-D-galactopyranoside

Dates

Modify: 2023-08-15

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